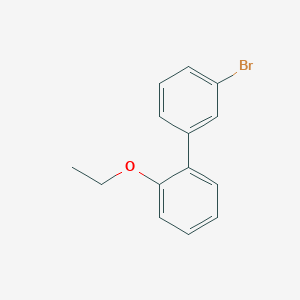

3-Bromo-2'-ethoxybiphenyl

Description

3-Bromo-2'-ethoxybiphenyl (CAS: 929028-88-6) is a halogenated biphenyl derivative featuring a bromine atom at the 3-position of one benzene ring and an ethoxy group at the 2'-position of the adjacent ring. Its biphenyl backbone confers rigidity and aromaticity, while the bromine and ethoxy substituents influence electronic and steric properties. This compound has been utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals .

Properties

IUPAC Name |

1-bromo-3-(2-ethoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-2-16-14-9-4-3-8-13(14)11-6-5-7-12(15)10-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLVUYIFCFPACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2’-ethoxybiphenyl involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a brominated biphenyl with an ethoxy-substituted phenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 3-Bromo-2’-ethoxybiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2’-ethoxybiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form a hydrogen-substituted biphenyl.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Products depend on the nucleophile used, such as amino or thio-substituted biphenyls.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Biphenyl derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

3-Bromo-2’-ethoxybiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 3-Bromo-2’-ethoxybiphenyl exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity and applications of brominated aromatic compounds are heavily influenced by substituent placement and electronic effects. Below is a comparative analysis of 3-Bromo-2'-ethoxybiphenyl and analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

Electronic Effects: The ethoxy group in 3-Bromo-2'-ethoxybiphenyl is electron-donating, which may deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates in cross-coupling reactions. Comparatively, 3-Bromo-2-ethoxy-6-fluorophenylboronic acid combines electron-withdrawing fluorine and boronic acid groups, enhancing its utility in Suzuki couplings . 3-Bromo-2,4,6-trimethoxyacetophenone features multiple methoxy groups, creating a highly electron-rich system that directs bromination to specific positions .

In contrast, smaller systems like ethyl 3-bromo-4-methoxybenzoate (a monosubstituted benzoate) may undergo ester hydrolysis or nucleophilic substitution more readily .

Heterocyclic Systems :

Market and Availability Trends

The discontinuation of 3-Bromo-2'-ethoxybiphenyl suggests a shift toward more versatile or reactive analogs, such as boronic acid derivatives or heterocyclic bromides. For example, B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid (CAS: 870718-00-6) remains available and is widely used in medicinal chemistry .

Biological Activity

3-Bromo-2'-ethoxybiphenyl is an organic compound characterized by the presence of a bromine atom and an ethoxy group on a biphenyl structure. This unique substitution pattern may influence its biological activity, particularly in antimicrobial and anticancer domains. Understanding its biological activity is essential for potential applications in medicinal chemistry and drug development.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 277.16 g/mol

- Structure : The compound features a biphenyl backbone with bromine at the 3-position and an ethoxy group at the 2'-position.

Biological Activity Overview

Research indicates that 3-Bromo-2'-ethoxybiphenyl exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity

- The compound has shown potential against various bacterial strains and fungi. Studies have utilized methods such as the Petri dish methodology to assess its effectiveness.

- Table 1 summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 100 µg/mL | Limited activity observed |

| Candida albicans | 25 µg/mL | Significant antifungal activity |

| Aspergillus fumigatus | 75 µg/mL | Moderate activity |

- Cytotoxicity

- The cytotoxic effects of 3-Bromo-2'-ethoxybiphenyl have been evaluated using cell lines such as Hep-G2 (human liver carcinoma) and MCF-7 (human breast cancer). The MTT assay is commonly employed to determine cell viability.

- Table 2 presents findings from cytotoxicity studies:

| Cell Line | IC (µg/mL) | Comparison to Standard Drug |

|---|---|---|

| Hep-G2 | 12.5 | Cisplatin: 4.0 |

| MCF-7 | 15.0 | Doxorubicin: 10.0 |

The mechanism of action for 3-Bromo-2'-ethoxybiphenyl is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : Potential binding to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

-

Antimicrobial Study :

A study conducted by researchers evaluated the antimicrobial properties of various brominated compounds, including 3-Bromo-2'-ethoxybiphenyl, against a panel of pathogenic bacteria and fungi. Results indicated that while it demonstrated moderate antibacterial activity, its antifungal properties were notably stronger, particularly against Candida species. -

Cytotoxicity Evaluation :

In another investigation, the cytotoxic effects of 3-Bromo-2'-ethoxybiphenyl were assessed on human cancer cell lines using the MTT assay. The results indicated a promising IC value against Hep-G2 cells, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.